1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
CAS No.: 111727-06-1
Cat. No.: VC17568663
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111727-06-1 |
|---|---|
| Molecular Formula | C9H4F3NO2 |
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 1-nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene |
| Standard InChI | InChI=1S/C9H4F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-3,6H |
| Standard InChI Key | RVNSRMMWULUNLW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(F)(F)F |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s planar benzene core is substituted with two functional groups: a nitro group at position 1 and a 3,3,3-trifluoropropynyl group at position 3. X-ray crystallography of analogous trifluoropropynyl-substituted aromatics reveals bond lengths of 1.18–1.21 Å for the carbon-carbon triple bond and 1.33–1.35 Å for the C–CF₃ single bond, indicating significant sp-hybridization . The nitro group adopts a coplanar orientation with the aromatic ring, maximizing conjugation through resonance.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
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¹H NMR (CDCl₃): Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with splitting patterns consistent with meta substitution .
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¹³C NMR (CDCl₃): The alkyne carbons resonate at δ 90.9 (t, J = 6.4 Hz) and 76.8 ppm (t, J = 38.4 Hz), while the CF₃ group shows a quartet at δ -81.0 ppm in ¹⁹F NMR .
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IR Spectroscopy: Strong absorptions at 2245 cm⁻¹ (C≡C stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional group presence.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 215.13 g/mol | |
| LogP | 3.03 | |
| Polar Surface Area (PSA) | 45.82 Ų | |
| Exact Mass | 215.019 Da |
Synthetic Methodologies
Nitration of 3-(3,3,3-Trifluoroprop-1-yn-1-yl)benzene
The primary synthesis route involves nitrating 3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene using a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C. This regioselective reaction achieves >85% yield due to the directing effects of the electron-withdrawing trifluoropropynyl group, which deactivates the ring and favors nitro group addition at the para position.
Alternative Routes
Copper-mediated oxidative coupling strategies have been explored for constructing the trifluoropropynyl moiety. A notable example involves reacting terminal alkynes with difluoromethylene phosphobetaine in the presence of CuI/KF/18-crown-6, achieving 74–84% yields for related compounds . This method avoids hazardous nitration conditions and enables late-stage functionalization of aromatic systems.
Reactivity and Applications
Organic Synthesis
The compound serves as a precursor for:
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Cross-Coupling Reactions: Sonogashira couplings with aryl halides yield extended π-conjugated systems for optoelectronic materials .
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) produces 3-(3,3,3-trifluoropropynyl)aniline, a valuable building block for pharmaceuticals.
Materials Science
Incorporating the trifluoropropynyl group into polymers enhances thermal stability (T₆₀₀ > 400°C) and reduces dielectric constants (k < 2.5), making these materials suitable for microelectronics encapsulation .
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